A Technical Guide to 5-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one: Synthesis, Characterization, and Therapeutic Potential
A Technical Guide to 5-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 5-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one, a specialized organic molecule built upon the privileged indanone scaffold. The indanone core is a cornerstone in medicinal chemistry, famously represented by drugs like Donepezil for Alzheimer's disease.[1][2] This document delineates the compound's structural attributes, physicochemical properties, and a proposed, robust synthetic pathway. Furthermore, it explores the molecule's chemical reactivity and delves into its significant, albeit largely untapped, potential in drug discovery—particularly in neurodegenerative disorders, oncology, and advanced molecular imaging. This guide is intended for researchers and drug development professionals seeking to leverage the unique combination of the indanone framework, a phenolic hydroxyl group, and a strategically placed iodine atom for the design of novel therapeutics and chemical probes.
Introduction: The Strategic Value of the Indanone Scaffold
The 1-indanone framework is a recurring motif in a multitude of natural products and pharmacologically active compounds.[3] Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups, making it an ideal scaffold for targeting specific biological receptors and enzymes. The clinical success of indanone-based drugs has spurred considerable research into derivatives that can modulate enzymes such as acetylcholinesterase (AChE), monoamine oxidases (MAO), and E3 ubiquitin ligases, which are implicated in various neurodegenerative and oncological conditions.[1][4]
The subject of this guide, 5-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one, integrates three critical functional groups that impart distinct and synergistic properties:
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The 1-Indanone Core: Provides the fundamental bicyclic structure known for its biological relevance.
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The 5-Hydroxy Group: As a phenol, this group can engage in crucial hydrogen bonding interactions with biological targets, confer antioxidant properties, and serve as a handle for further chemical modification.[5]
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The 4-Iodo Substituent: The iodine atom is a versatile feature. It significantly alters the electronic properties of the aromatic ring and can act as a halogen bond donor, a key interaction in modern drug design.[6] Crucially, it renders the molecule amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of complex molecular architectures.[7] Moreover, the iodine atom provides a direct site for radioiodination, allowing for the development of molecular imaging agents for SPECT and PET technologies.[8][9]
Chemical Structure and Physicochemical Properties
The unique arrangement of functional groups in 5-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one dictates its chemical behavior and potential biological activity. The electron-donating hydroxyl group and the electron-withdrawing, yet polarizable, iodine atom create a distinct electronic environment on the aromatic ring.
| Property | Value (Predicted) | Source |
| Molecular Formula | C₉H₇IO₂ | N/A |
| Molecular Weight | 286.06 g/mol | N/A |
| IUPAC Name | 5-hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one | N/A |
| Canonical SMILES | C1C(C2=C(C=C(C=C2I)O)C1)=O | N/A |
| InChI Key | Predicted | N/A |
| XLogP3 | Predicted ~2.5 | N/A |
| Hydrogen Bond Donors | 1 | N/A |
| Hydrogen Bond Acceptors | 2 | N/A |
Synthesis and Spectroscopic Elucidation
While literature specifically detailing the synthesis of 5-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one is scarce, a logical and efficient synthetic route can be proposed based on established organochemical transformations. The strategy involves the synthesis of the 5-hydroxy-1-indanone precursor followed by a regioselective iodination.
Retrosynthetic Analysis
A plausible retrosynthetic pathway begins by disconnecting the carbon-iodine bond, identifying 5-hydroxy-1-indanone as the key intermediate. This precursor can be formed via an intramolecular Friedel-Crafts acylation of 3-(3-hydroxyphenyl)propanoic acid, a common and effective method for constructing the indanone ring system.[10]
Proposed Experimental Protocol
Step 1: Synthesis of 5-Hydroxy-1-indanone from 3-(3-hydroxyphenyl)propanoic acid
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(3-hydroxyphenyl)propanoic acid (1.0 eq).
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Cyclization: Add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the starting material) or methanesulfonic acid. The causality for using a strong dehydrating acid like PPA is to facilitate the intramolecular Friedel-Crafts acylation by protonating the carboxylic acid, which then acts as the electrophile to attack the electron-rich aromatic ring, leading to cyclization and formation of the five-membered ring.[10]
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Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice with stirring. This step quenches the reaction and precipitates the product.
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Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 5-hydroxy-1-indanone.
Step 2: Regioselective Iodination to Yield 5-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one
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Reaction Setup: Dissolve 5-hydroxy-1-indanone (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid in a flask protected from light.
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Iodination: Add N-Iodosuccinimide (NIS) (1.0-1.1 eq) to the solution. The hydroxyl group is a potent ortho-, para-directing activator. In the indanone system, the position ortho to the hydroxyl group (C4) is sterically accessible and electronically activated, making it the preferential site for electrophilic substitution by the iodonium ion generated from NIS.[11]
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Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.
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Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.
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Extraction: Extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the solvent and purify the crude product via column chromatography or recrystallization to obtain the final compound, 5-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one.
Spectroscopic Characterization (Predicted)
Structural confirmation is paramount and relies on a combination of spectroscopic techniques.[12][13]
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Carbonyl Group: The ketone at C1 is susceptible to nucleophilic attack, allowing for reductions to the corresponding alcohol or additions of organometallic reagents to generate tertiary alcohols. It can also undergo condensation reactions. [14]* Aromatic Ring: The C-I bond is a premier functional group for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, or alkynyl groups at the C4 position, providing a powerful tool for library synthesis and structure-activity relationship (SAR) studies. [7]* Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated or acylated, enabling modification of solubility and hydrogen bonding capacity.
Potential Applications in Drug Discovery
The structural features of 5-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one make it a compelling candidate for several therapeutic areas.
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Neurodegenerative Disorders: The indanone scaffold is a well-established pharmacophore for inhibitors of enzymes involved in neurodegeneration. [1]This molecule could serve as a starting point for developing potent inhibitors of acetylcholinesterase or monoamine oxidase for the treatment of Alzheimer's or Parkinson's disease.
-
Oncology: Indanone derivatives have been investigated as inhibitors of cereblon (CRBN), a component of the E3 ubiquitin ligase complex that is a target for immunomodulatory drugs. [4]Furthermore, the core structure can be elaborated into compounds with cytotoxic activity against various cancer cell lines. [15]* Molecular Imaging: The presence of a stable iodine atom allows for straightforward radio-synthesis of isotopologues using ¹²³I (for SPECT imaging) or ¹²⁴I (for PET imaging). Such radiotracers could be developed for in vivo imaging of biological targets in the brain or tumors, provided the scaffold demonstrates appropriate affinity and pharmacokinetic properties. [8]
Conclusion
5-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one is a strategically designed molecule that merges the biologically relevant indanone core with the synthetically versatile hydroxyl and iodo functionalities. While not extensively studied, its structure represents a confluence of properties highly desirable in modern drug discovery and chemical biology. Its potential as a precursor for complex therapeutics, a scaffold for potent enzyme inhibitors, and a candidate for developing novel imaging agents is significant. This guide provides the foundational chemical knowledge and synthetic rationale to encourage further exploration of this promising compound by the scientific community.
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